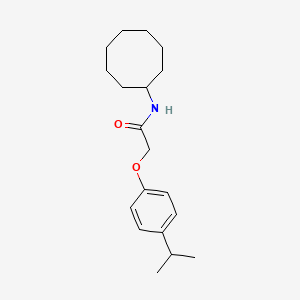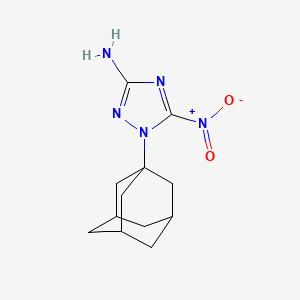
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dentistry. This compound is known for its ability to prevent tooth decay and remineralize enamel.
Mécanisme D'action
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide works by binding to the surface of teeth and releasing calcium and phosphate ions, which are essential for remineralizing enamel. This process helps to strengthen teeth and prevent decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of harmful bacteria in the oral cavity, further reducing the risk of tooth decay.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to have a positive effect on the biochemical and physiological properties of teeth. It helps to increase the hardness and resistance of enamel, making it less susceptible to decay. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been shown to reduce the sensitivity of teeth to hot and cold stimuli, making it an effective treatment for dentin hypersensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is its ability to mimic the natural process of enamel remineralization. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is relatively easy to synthesize and can be produced in large quantities. However, one limitation of using N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in lab experiments is that it may not accurately reflect the complex interactions that occur in the oral cavity.
Orientations Futures
There are several areas of future research for N-cyclooctyl-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of new formulations that can be used in a variety of dental applications, such as toothpaste and mouthwash. Additionally, researchers are investigating the use of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in combination with other compounds to enhance its effectiveness. Finally, there is a need for more clinical studies to further evaluate the safety and efficacy of N-cyclooctyl-2-(4-isopropylphenoxy)acetamide in preventing tooth decay and treating dentin hypersensitivity.
In conclusion, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is a compound that has shown great promise in the field of dentistry. Its ability to prevent tooth decay and remineralize enamel has made it a popular area of research. While there are still limitations to its use in lab experiments, the future looks bright for this compound as researchers continue to explore its potential applications.
Méthodes De Synthèse
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide is synthesized by reacting cyclooctylamine with 4-isopropylphenol in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to form N-cyclooctyl-2-(4-isopropylphenoxy)acetamide.
Applications De Recherche Scientifique
N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been extensively studied for its potential use in preventing tooth decay and remineralizing enamel. It has been shown to be effective in reducing the incidence of dental caries and improving the overall oral health of patients. Additionally, N-cyclooctyl-2-(4-isopropylphenoxy)acetamide has been investigated for its potential use in treating dentin hypersensitivity, a common dental problem.
Propriétés
IUPAC Name |
N-cyclooctyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2/c1-15(2)16-10-12-18(13-11-16)22-14-19(21)20-17-8-6-4-3-5-7-9-17/h10-13,15,17H,3-9,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWJQJHAROZGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B5068708.png)
![N,N-dimethyl-4-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)aniline](/img/structure/B5068722.png)

![2-methoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5068733.png)
![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![5-[(2-naphthyloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5068737.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)
![N-{1-[1-(cyclopropylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(3-fluorophenyl)urea](/img/structure/B5068793.png)

